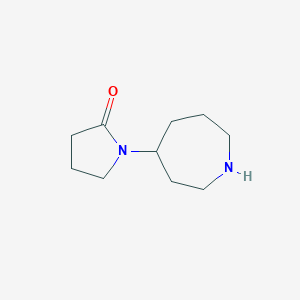

1-(Azepan-4-yl)pyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(azepan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-4-2-8-12(10)9-3-1-6-11-7-5-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXQALFSGBDTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the chemical structure of a molecule. By analyzing the interaction of electromagnetic radiation with the atomic nuclei and the molecule as a whole, a detailed structural map can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Applications and Spectral Interpretation

One-dimensional NMR spectra are fundamental for structural analysis. A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. A ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aliphatic).

For 1-(Azepan-4-yl)pyrrolidin-2-one, one would expect specific signals corresponding to the protons and carbons of the azepane and pyrrolidin-2-one rings. The interpretation would involve analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values.

Predicted ¹H NMR Spectral Data (Illustrative)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on N of Azepane | Variable (broad) | s (broad) | 1H |

| CH on C4 of Azepane | 3.8 - 4.2 | m | 1H |

| CH₂ on C2, C7 of Azepane | 2.8 - 3.2 | m | 4H |

| CH₂ on C3, C5 of Azepane | 1.7 - 2.1 | m | 4H |

| CH₂ on C6 of Azepane | 1.5 - 1.9 | m | 2H |

| CH₂ on C5 of Pyrrolidinone | 3.3 - 3.6 | t | 2H |

| CH₂ on C3 of Pyrrolidinone | 2.3 - 2.6 | t | 2H |

| CH₂ on C4 of Pyrrolidinone | 1.9 - 2.2 | p | 2H |

Note: This is an illustrative table of predicted values. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data (Illustrative)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2 of Pyrrolidinone) | 175 - 178 |

| CH (C4 of Azepane) | 55 - 60 |

| CH₂ (C2, C7 of Azepane) | 45 - 50 |

| CH₂ (C5 of Pyrrolidinone) | 42 - 47 |

| CH₂ (C3, C5 of Azepane) | 30 - 35 |

| CH₂ (C3 of Pyrrolidinone) | 28 - 33 |

| CH₂ (C6 of Azepane) | 25 - 30 |

| CH₂ (C4 of Pyrrolidinone) | 17 - 22 |

Note: This is an illustrative table of predicted values. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Proximity

2D NMR experiments provide correlational data that helps piece together the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the azepane and pyrrolidinone rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, establishing the link between the C4 of the azepane ring and the nitrogen of the pyrrolidin-2-one ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule.

Solvent Deuteration and Reference Spectra Considerations for NMR Data Accuracy

The choice of solvent is critical for acquiring high-quality NMR data. Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) are used to avoid a large, interfering signal from the solvent's own protons. nih.govgoogle.comlabgle.comresearchgate.net The small residual proton signal of the deuterated solvent is often used as a secondary chemical shift reference. chemenu.com

For ultimate accuracy, an internal standard such as Tetramethylsilane (TMS) is added, which is defined as 0.00 ppm. Modern spectrometers can also "lock" onto the deuterium (B1214612) signal of the solvent, which helps to stabilize the magnetic field strength and ensure high data accuracy over the course of the experiment. nih.gov Careful handling of solvents is necessary to prevent contamination, such as from water, which can introduce extraneous peaks and affect the spectrum's quality. google.com

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's exact elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₈N₂O), HRMS would be used to confirm its elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly coupled with high-resolution analyzers such as Time-of-Flight (TOF) or Orbitrap.

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O |

| Exact Mass (Monoisotopic) | 182.14191 Da |

| Common Adducts (M+H)⁺ | 183.14922 Da |

Note: The exact mass is a calculated value. Experimental HRMS would aim to measure a mass that matches this value to within a few parts per million.

Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. For instance, cleavage at the bond between the two rings or fragmentation within the rings would produce characteristic daughter ions.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of compounds, providing information on molecular mass and fragmentation patterns that serve as a molecular fingerprint. ijprajournal.com When this compound is analyzed by mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes ionization and subsequent fragmentation. The resulting pattern of charged fragments is unique to the molecule's structure.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. For this compound, which contains a tertiary amine within the azepane ring and an amide in the pyrrolidinone ring, fragmentation is predictable. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines. libretexts.org

In the case of this compound, key fragmentation pathways would likely involve:

Cleavage at the C-C bond adjacent to the azepane nitrogen: This would lead to the formation of stable iminium ions, which are characteristic of amine-containing compounds.

Fragmentation of the pyrrolidinone ring: The lactam ring can undergo characteristic cleavages, often involving the loss of carbon monoxide (CO).

Cleavage of the bond connecting the two ring systems: This would generate fragments corresponding to the individual azepane and pyrrolidinone moieties.

The analysis of fragments from related pyrrolidinone structures shows common losses and the formation of specific ions. researchgate.netpsu.edu For instance, the pyrrolidinium (B1226570) cation at m/z 70 is often observed and is considered an indicator of the pyrrolidino partial structure. psu.edu The fragmentation of the molecular ion produces a unique mass spectrum that can be used to confirm the identity of the compound by matching it against a spectral library or by interpreting the fragmentation pattern based on established chemical principles. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| M+ | Molecular Ion |

| M - 28 | Loss of ethylene (B1197577) (C2H4) from the azepane ring |

| M - 43 | Loss of a propyl group (C3H7) from the azepane ring |

| 98 | Azepane ring fragment |

| 84 | Pyrrolidinone ring fragment |

| 70 | Pyrrolidinium cation |

This table is predictive and based on general fragmentation rules for similar chemical structures.

Infrared (IR) Spectroscopy and Vibrational Spectroscopy Methodologies

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nist.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique IR spectrum.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The most prominent peak would be from the carbonyl (C=O) group of the tertiary amide (lactam) in the pyrrolidin-2-one ring. This typically appears as a strong absorption band in the region of 1650-1700 cm⁻¹.

Other significant vibrational modes would include:

C-N Stretching: The stretching vibrations of the C-N bonds in both the azepane and pyrrolidinone rings would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) groups of both aliphatic rings would be observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ groups would produce absorptions in the 1470-1450 cm⁻¹ range.

The specific frequencies and intensities of these bands provide a detailed picture of the molecule's functional group composition, confirming the presence of the lactam and the saturated heterocyclic rings. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O Stretch | 1650 - 1700 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |

| Alkane (CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Alkane (CH₂) | C-H Bend | 1450 - 1470 | Medium |

This table is based on characteristic IR absorption data for the respective functional groups.

Chiroptical Spectroscopy (Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)) for Absolute Configuration Assignment

This compound possesses a chiral center at the 4-position of the azepane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of such chiral molecules. rsc.orgru.nl

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com This technique is particularly powerful because it provides detailed structural information about the molecule in solution. ru.nl To assign the absolute configuration, the experimental VCD spectrum of an enantiomer is compared to a theoretically calculated spectrum for a known configuration (e.g., R or S). americanlaboratory.comnih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. americanlaboratory.com

ECD, its counterpart in the ultraviolet-visible region, measures the differential absorption of circularly polarized light associated with electronic transitions. While also used for stereochemical analysis, VCD is often preferred for its higher spectral resolution and the relative simplicity of modeling spectra, as it only involves the electronic ground state. ru.nl The combination of experimental VCD/ECD data with quantum chemical calculations provides a reliable method for assigning the absolute configuration of chiral compounds like this compound. nih.gov

Solid-State Structure Determination Methodologies (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the determination of:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation of the rings: The exact chair/boat/twist conformation of the seven-membered azepane ring and the envelope/twist conformation of the five-membered pyrrolidinone ring.

Intermolecular interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

Absolute configuration: For a resolved enantiomer, X-ray crystallography can directly determine the absolute configuration without the need for theoretical calculations, especially when using anomalous dispersion techniques. drugs.ie

While no specific crystal structure for this compound is publicly available, analysis of related pyrrolidinone derivatives demonstrates the power of this technique to reveal detailed structural features. drugs.ieresearchgate.net

Chromatographic and Separation Science Methodologies for Purity and Impurity Profiling

The purity of a chemical compound is paramount, and chromatographic techniques are the cornerstone of its assessment. Impurity profiling involves the detection, identification, and quantification of any impurities present in a substance. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds and other chemicals due to its high resolution, sensitivity, and versatility. ijprajournal.com An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The method would be developed and validated to separate the main compound from any potential impurities, which could include starting materials, by-products from the synthesis, or degradation products. hilarispublisher.com A detector, such as a UV detector or a mass spectrometer (LC-MS), would be used for detection and quantification. The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-programmed gradient from low %B to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not from a specific validated analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the analysis of volatile and thermally stable compounds. ijprajournal.com For this compound, which is amenable to GC analysis, this method can be used for both purity assessment and impurity identification.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. psu.edu The resulting mass spectrum can be used to identify the compound and any impurities by comparing them to a spectral library. nih.gov The total ion chromatogram (TIC) provides quantitative information about the relative amounts of each component, thus determining the purity of the sample.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound.

The molecular formula for this compound is C₁₂H₂₂N₂O. Based on the atomic weights of carbon (12.01 u), hydrogen (1.008 u), nitrogen (14.01 u), and oxygen (16.00 u), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 68.53 |

| Hydrogen (H) | 1.008 | 22 | 22.176 | 10.55 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.33 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.61 |

| Total | 210.316 | 100.00 |

Note: Values are rounded for clarity.

Experimentally, the elemental composition is determined using an automated elemental analyzer. A small, precisely weighed sample of the purified compound is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element present in the original sample.

For a synthesized sample of this compound to be considered pure, the experimentally determined mass percentages of carbon, hydrogen, and nitrogen must closely match the theoretical values. A generally accepted tolerance for agreement is within ±0.4% of the calculated values. researchgate.net Significant deviation from the theoretical percentages would suggest the presence of impurities or an incorrect structural assignment. researchgate.net

Computational and Theoretical Investigations of Molecular Architecture

Conformational Analysis Methodologies

Conformational analysis is a critical aspect of understanding the behavior of flexible molecules like "1-(Azepan-4-yl)pyrrolidin-2-one," which possesses multiple rotatable bonds. The spatial arrangement of its constituent azepane and pyrrolidinone rings, as well as the linkage between them, dictates its interaction with biological targets.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the vast conformational space of molecules. For pyrrolidin-2-one derivatives, these methods are employed to identify energetically favorable conformations and to understand the dynamic behavior of the molecule over time. nih.gov

In a typical MM approach, the molecule is modeled as a collection of atoms held together by springs, and the potential energy is calculated using a force field. By systematically rotating the flexible bonds, a potential energy surface can be mapped, revealing the various possible conformations and their relative energies.

MD simulations provide a more dynamic picture by simulating the movement of atoms and molecules over a specific period, taking into account temperature and solvent effects. nih.gov For instance, MD simulations of pyrrolidin-2-one derivatives have been used to study their binding affinity with specific enzymes, such as acetylcholinesterase, by observing the stability of the ligand-protein complex over nanoseconds. nih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the key interactions that stabilize the bound state.

| Computational Method | Application | Key Findings | References |

|---|---|---|---|

| Molecular Mechanics (MM) | Conformational search and energy minimization | Identification of stable conformers and their relative energies. Rationalization of affinity differences between analogues based on conformational terms. | nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time | Assessment of ligand-protein complex stability, identification of key binding interactions, and exploration of conformational changes upon binding. | nih.govtandfonline.com |

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of theory for the energetic and geometrical optimization of molecules. nih.govresearchgate.netresearchgate.net DFT calculations provide more accurate descriptions of electronic structure compared to MM methods, making them suitable for refining the geometries of low-energy conformers identified through MM or MD searches.

For pyrrolidinone derivatives, DFT calculations have been used to optimize molecular geometries and to calculate various electronic properties. researchgate.netresearchgate.net For example, DFT has been employed to study the tautomerization of related pyrrolidin-1-yl containing compounds, providing insights into the relative stabilities of different tautomeric forms. researchgate.net In another study, DFT calculations were used to optimize the structure of a synthesized pyrrolidin-1-yl-methyl derivative, and the calculated geometric data showed good agreement with experimental X-ray diffraction results. researchgate.net

The identification of low-energy conformers is a key outcome of conformational analysis. By combining MM/MD simulations with DFT calculations, a detailed conformational landscape of "this compound" can be constructed. This landscape provides a comprehensive view of the relative energies of different conformers and the energy barriers between them.

Stereochemical Purity and Stability Studies

"this compound" possesses a chiral center at the 4-position of the azepane ring, meaning it can exist as two enantiomers. The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct pharmacological activities.

Computational methods can be employed to study the stereochemical aspects of this compound. For instance, the relative stabilities of the different stereoisomers can be calculated using quantum chemical methods. Furthermore, understanding the stereoselectivity of the synthesis of related spirocyclic pyrrolidines has been aided by computational studies. nih.govrsc.org These studies often involve the investigation of transition states to explain the preferential formation of one stereoisomer over another. While direct computational studies on the stereochemical purity and stability of "this compound" are not extensively reported, the methodologies applied to similar systems provide a clear blueprint for such investigations.

Prediction of Physicochemical Descriptors Through Computational Modeling

Computational modeling is widely used to predict various physicochemical descriptors of drug candidates, which are essential for assessing their drug-likeness and pharmacokinetic properties. frontiersin.org For "this compound," these descriptors can be calculated using a variety of software tools and web servers.

Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidinone derivatives have demonstrated the importance of various descriptors in determining their biological activity. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

| Descriptor Type | Examples | Significance | References |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Drug-likeness (e.g., Lipinski's Rule of Five) | frontiersin.org |

| Topological | Topological Polar Surface Area (TPSA) | Prediction of cell permeability and oral bioavailability | frontiersin.org |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to molecular size and shape, influencing binding affinity | |

| Electronic | Dipole Moment, HOMO/LUMO energies | Indicates polarity and reactivity | nih.govresearchgate.net |

For "this compound," these computational predictions can guide its development by providing early insights into its potential absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Approaches for Understanding Structure-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the relationship between the structure of a molecule and its chemical reactivity. researchgate.netnih.govacs.org For "this compound," understanding its reactivity is important for predicting its metabolic fate and potential for forming reactive intermediates.

DFT calculations can be used to determine various reactivity descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to predict the sites of electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Studies on the reactivity of pyrrolidinones have utilized computational methods to investigate their behavior in chemical reactions. For instance, the nucleophilic reactivity of pyrrolidine (B122466) has been studied both experimentally and theoretically to understand its reaction mechanisms. researchgate.net Another study on 3-pyrroline-2-ones used quantum chemistry calculations to investigate their antioxidant activity by studying the thermodynamics and kinetics of their reactions with free radicals. nih.gov These approaches can be applied to "this compound" to predict its reactivity profile and potential metabolic pathways. Furthermore, computational studies have been instrumental in understanding the bioactivation of pyrrolidine-containing compounds to reactive iminium ions, providing a basis for designing analogues with reduced genotoxicity. acs.org

Frontier Molecular Orbital Analysis and Electronic Structure Investigationsresearchgate.net

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophile). Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to act as an electron acceptor (electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more prone to chemical reactions.

For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) methods, can elucidate these electronic properties. The energies of the HOMO, LUMO, and their gap are presented below.

| Parameter | Value (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.90 |

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further quantify the molecule's reactivity. These parameters include ionization potential, electron affinity, global hardness, softness, and the electrophilicity index. A high ionization potential suggests high chemical stability, while a high electron affinity indicates a greater likelihood of accepting electrons.

The relationships used to derive these descriptors are as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = (I + A)² / (8η)

The calculated values for these global reactivity descriptors for this compound are summarized in the following table.

| Quantum Chemical Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Global Hardness (η) | (I - A) / 2 | 2.95 eV |

| Global Softness (S) | 1 / (2η) | 0.17 eV⁻¹ |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 2.58 eV |

The relatively large energy gap and high ionization potential indicate that this compound possesses considerable chemical stability. The global hardness (η) further supports this, quantifying the resistance to change in its electron distribution. The electrophilicity index (ω) provides a measure of the energy lowering of a system when it is saturated with electrons from the environment, characterizing its behavior as an electrophile.

Derivatization and Functionalization Strategies

Selective Functional Group Transformations on the Core Scaffold

The 1-(Azepan-4-yl)pyrrolidin-2-one scaffold contains two key heterocyclic rings, the azepane and the pyrrolidin-2-one (a lactam), each offering distinct opportunities for selective functionalization.

The pyrrolidin-2-one ring is a five-membered lactam. The amide bond within this ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to ring opening. However, under controlled conditions, the carbonyl group can undergo various reactions. For instance, reduction of the lactam can yield the corresponding pyrrolidine (B122466) derivative. The nitrogen atom of the lactam is already substituted, limiting its direct functionalization unless the C-N bond is cleaved. The alpha-carbon to the carbonyl group can potentially be functionalized through enolate chemistry, allowing for the introduction of various substituents.

The azepane ring is a seven-membered saturated heterocycle containing a secondary amine. This secondary amine is a key site for functionalization. It can be acylated, alkylated, or arylated to introduce a wide variety of substituents. These reactions can significantly alter the steric and electronic properties of the molecule. For example, N-acylation introduces an amide group, while N-alkylation with different alkyl halides can introduce linear, branched, or cyclic alkyl groups. Reductive amination is another powerful method to introduce diverse substituents onto the azepane nitrogen. The azepane ring itself can also be subject to ring-opening or ring-contraction reactions under specific conditions, although these are generally more complex transformations.

Recent research has highlighted innovative methods for functionalizing azepane rings, such as metal-free photochemical cascade reactions to produce azepinone derivatives and organocatalytic domino approaches for synthesizing optically active, highly functionalized azepanes. Gold-catalyzed annulation reactions have also been employed for the synthesis of azepan-4-ones.

Exploration of Analogues and Homologues through Targeted Synthetic Modification

The synthesis of analogues and homologues of this compound is a crucial strategy for exploring the chemical space around this core structure. This involves systematically altering the size and composition of the heterocyclic rings and the nature of the linker between them.

Substitution Pattern Modification: The position of the linkage between the two rings can be varied. Instead of the 4-position of the azepane ring, the pyrrolidin-2-one moiety could be attached at the 2- or 3-position, leading to regioisomeric analogues. Furthermore, substituents can be introduced at various positions on both the azepane and pyrrolidin-2-one rings to probe specific interactions with biological targets. For example, the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues has been explored as potent monoamine uptake inhibitors. nih.gov

Linker Modification: The direct N-C bond linking the two rings can be replaced with other functional groups to create analogues with different physicochemical properties. For instance, an ether, thioether, or a short alkyl chain could be introduced as a linker.

The synthesis of such analogues often requires multi-step synthetic sequences. For example, the general synthesis of pyrovalerone analogues involves the reaction of a substituted ketone with pyrrolidine. nih.gov The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives has been achieved through multicomponent reactions. beilstein-journals.org

Design Principles for Structural Diversification and Library Generation

The systematic generation of a library of compounds based on the this compound scaffold is a powerful approach for drug discovery and chemical biology. This process is guided by several key design principles.

Combinatorial Chemistry: Combinatorial chemistry provides a high-throughput method for generating large numbers of compounds. pharmatutor.orgnih.govescholarship.org Using a "split-and-pool" synthesis strategy, a diverse set of building blocks can be systematically combined to create a library of analogues. nih.gov For the this compound scaffold, this could involve reacting a common azepane precursor with a library of different pyrrolidin-2-one building blocks, or vice versa. The use of solid-phase synthesis can facilitate the purification and handling of the library members. nih.gov Encoding technologies can be employed to simplify the identification of active compounds from the library. nih.govresearchgate.net

Scaffold Hopping: Scaffold hopping is a computational and synthetic strategy used to identify isosteric replacements for a core molecular scaffold while retaining its key biological activity. nih.gov For this compound, this could involve replacing the pyrrolidin-2-one ring with other five-membered heterocycles like oxazolidinone or thiazolidinone, or replacing the azepane ring with other seven-membered rings containing different heteroatoms. Computational methods, such as docking and molecular dynamics simulations, can be used to predict which new scaffolds are likely to retain the desired binding mode. nih.gov

Privileged Structures: The β-lactam ring, a four-membered cyclic amide found in penicillins and other antibiotics, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net While the pyrrolidin-2-one in this compound is a five-membered lactam (a γ-lactam), the concept of privileged structures can still be applied. The lactam motif itself is a common feature in many biologically active molecules. nih.gov By combining the lactam moiety with the azepane ring, another important heterocyclic system in medicinal chemistry, the resulting scaffold may have an increased likelihood of exhibiting interesting biological properties. mdpi.com

The following table summarizes the different derivatization strategies for this compound:

| Strategy | Description | Examples |

| Selective Functional Group Transformations | Modification of existing functional groups on the core scaffold. | N-acylation/alkylation of the azepane ring; Reduction of the lactam carbonyl. |

| Analogue and Homologue Synthesis | Systematic variation of ring size, substitution patterns, and linkers. | Synthesis of piperidin-2-one analogues; regioisomers with linkage at different positions. |

| Structural Diversification and Library Generation | High-throughput synthesis of a diverse set of related compounds. | Combinatorial synthesis using a split-and-pool approach; scaffold hopping to isosteric replacements. |

Challenges and Future Research Directions in the Field

Overcoming Synthetic Hurdles in Complex Heterocycle Construction

The construction of molecules containing multiple heterocyclic rings, such as 1-(Azepan-4-yl)pyrrolidin-2-one, presents considerable synthetic challenges. The synthesis of nitrogen-containing heterocycles is a primary focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. digitellinc.com However, building these structures, particularly medium-sized rings like azepane, can be difficult.

Key synthetic hurdles include:

Ring Formation: The formation of seven-membered rings is often entropically disfavored compared to five- or six-membered rings. nih.gov Traditional methods may result in low yields or require harsh reaction conditions. numberanalytics.com

Regioselectivity and Stereoselectivity: Controlling where and how chemical bonds are formed is crucial. In the case of this compound, the key challenge lies in forming the C-N bond specifically at the C4 position of the azepane ring, which lacks inherent activation.

Availability of Starting Materials: The synthesis of complex heterocycles can be hampered by the limited availability of suitably functionalized starting materials. numberanalytics.com

Future research will likely focus on developing more efficient and selective methods. For instance, the use of transition-metal catalysts to facilitate complex cross-coupling reactions is a promising trend. numberanalytics.com Another area of interest is the development of cascade reactions, where multiple bonds are formed in a single operation, thereby streamlining the synthetic process and improving efficiency. acs.org

| Synthetic Challenge | Traditional Approach | Emerging Solution |

| Low Yields in Ring Formation | High-dilution techniques, harsh reaction conditions. | Catalyst-controlled ring-closing metathesis, intramolecular amination. organic-chemistry.org |

| Poor Selectivity | Use of protecting groups, multi-step functionalization. | Site-selective C-H activation, directed catalysis. |

| Complex Reaction Sequences | Stepwise, linear synthesis with purification at each stage. | One-pot reactions, tandem and cascade reactions. digitellinc.com |

| Waste Generation | Stoichiometric reagents, use of hazardous solvents. | Green chemistry methodologies, flow chemistry, biocatalysis. researchgate.netmdpi.com |

Development of Integrated Analytical and Computational Workflows for Expedited Discovery

The traditional process of chemical discovery is often slow and laborious. A modern approach involves the integration of computational modeling with automated synthesis and high-throughput screening to accelerate the discovery of new compounds and reactions. nih.gov This synergy between computational and experimental methods is creating a paradigm shift in how chemical research is conducted. acs.orgresearchgate.net

For a target like this compound, an integrated workflow might look like this:

Computational Design: Use of software to predict viable synthetic routes and potential properties of the target molecule. nih.gov Machine learning models can be trained on vast datasets of known reactions to suggest optimal conditions. mit.edu

Automated Synthesis: Robotic platforms can perform numerous reactions in parallel, rapidly testing the conditions predicted by computational models. beilstein-journals.org This allows for the swift optimization of reaction parameters like catalyst, solvent, and temperature.

High-Throughput Analysis: Integration of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy directly into the workflow allows for real-time characterization of the products. numberanalytics.combeilstein-journals.org

Data-Driven Optimization: The results from the analysis are fed back into the computational models, creating a closed-loop system that continuously learns and refines the synthetic process. beilstein-journals.org

These integrated workflows not only accelerate the pace of discovery but also enable researchers to explore chemical space more broadly and efficiently. thepharmajournal.com The development of robust, accessible, and high-throughput tools is essential to overcome the bottleneck between identifying a potential molecule and its successful synthesis and isolation. acs.org

Opportunities for Methodological Innovations in Organic Synthesis

The demand for more efficient, sustainable, and precise synthetic methods is a major driver of innovation in organic chemistry. thepharmajournal.comrroij.com These new methodologies are crucial for accessing complex molecular architectures like this compound with greater ease and minimal environmental impact. mdpi.com

Emerging areas of methodological innovation include:

Catalysis: The development of novel catalysts, including transition metal complexes, organocatalysts, and biocatalysts, offers unprecedented control over chemical reactions. thepharmajournal.com For example, gold-catalyzed reactions have shown promise in the synthesis of azepan-4-ones. nih.gov

Sustainable Chemistry: "Green" methodologies are gaining prominence, focusing on reducing waste and energy consumption. researchgate.net This includes the use of microwave-assisted synthesis to accelerate reactions and solvent-free reaction conditions. numberanalytics.commdpi.com

Photoredox and Electrochemical Methods: These techniques use light or electricity to drive chemical reactions under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. rroij.com

Flow Chemistry: Performing reactions in continuous flow systems rather than in batches can improve reaction control, enhance safety, and facilitate scaling up production. numberanalytics.com

These innovations are expanding the synthetic toolkit available to chemists, making the construction of complex polycyclic systems more feasible and sustainable. rroij.com The application of such modern methods could significantly streamline the synthesis of this compound.

Theoretical Frameworks for Predicting Novel Chemical Reactivity and Selectivity in Polycyclic Systems

Understanding and predicting how a molecule will behave in a chemical reaction is a fundamental goal of chemistry. For complex polycyclic systems, this is particularly challenging due to the intricate interplay of electronic and steric factors. Theoretical and computational chemistry provides powerful tools to address this challenge. nih.govumn.edu

The development of robust theoretical frameworks is crucial for:

Predicting Reaction Outcomes: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can model reaction pathways and transition states, helping to predict the most likely products and identify potential side reactions. nih.gov

Rational Ligand and Catalyst Design: Computational screening can identify promising ligands or catalysts for a specific transformation, reducing the need for extensive experimental screening. acs.org

Understanding Reactivity: By analyzing the electronic structure of molecules, chemists can gain insights into their reactivity. For instance, identifying plausible "molecular initiating events," such as the reaction of a molecule with a biological nucleophile, can provide a basis for predicting toxicity. nih.govumn.edu

Machine Learning in Chemistry: AI and machine learning are being used to develop predictive models for chemical reactivity based on large datasets of experimental results, offering a complementary approach to traditional QM calculations. mit.edunih.gov

For a molecule like this compound, theoretical models could predict its three-dimensional conformation, its interaction with biological targets, and its reactivity in various chemical environments. This predictive power is invaluable for guiding synthetic efforts and exploring potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。